molecular formula C6H8N2O3 B12870143 2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid

2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid

Cat. No.: B12870143
M. Wt: 156.14 g/mol
InChI Key: JEYSHMHBJHORPH-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include dichloromethane and tetrahydrofuran, and the reactions are often carried out under nitrogen atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C6H8N2O3/c1-8-5(2-3-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10)

InChI Key

JEYSHMHBJHORPH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)OCC(=O)O

Origin of Product

United States

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